Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide
Overview
Description
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide is a chemical compound that features a pyridine ring substituted with a thio group and a pseudourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide typically involves the reaction of 2-mercaptopyridine with a suitable pseudourea precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is isolated as a dihydrobromide salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pseudourea moiety can be reduced under specific conditions.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide involves its interaction with specific molecular targets and pathways. The thio group and pseudourea moiety can form covalent bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with thio or pseudourea groups, such as:
- 2-Mercaptopyridine
- 2-Pyridylthiourea
- 2-Pyridylurea
Uniqueness
Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide is unique due to the combination of its pseudourea and thio functionalities, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
pyridin-2-yl carbamimidothioate;dihydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2BrH/c7-6(8)10-5-3-1-2-4-9-5;;/h1-4H,(H3,7,8);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAYFNQYDVWUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC(=N)N.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244062 | |
Record name | Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99420-73-2 | |
Record name | Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099420732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-(2-pyridyl)-2-thio-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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